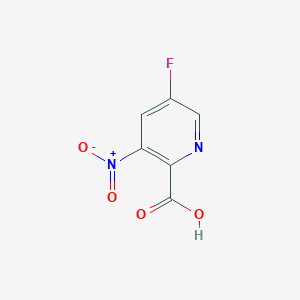

5-Fluoro-3-nitropicolinic acid

Description

Contextualization of Pyridine (B92270) Carboxylic Acids in Heterocyclic Chemistry

Pyridine carboxylic acids are a class of heterocyclic compounds that feature a pyridine ring substituted with one or more carboxyl groups. Current time information in Bangalore, IN. This structural arrangement imparts a unique combination of properties, including aromaticity, basicity due to the nitrogen atom, and acidity from the carboxylic acid function. Current time information in Bangalore, IN.cymitquimica.com These characteristics make them crucial components in a wide array of applications. In medicinal chemistry, for instance, the pyridine carboxylic acid scaffold is a "privileged structural motif," found in numerous FDA-approved drugs for treating a range of conditions including cancer, tuberculosis, and inflammatory diseases. nih.gov Their ability to act as ligands for metal ions also leads to their use in the development of coordination complexes with interesting photoluminescent and biological properties. cdnsciencepub.com

Significance of Fluorine and Nitro Substituents in Pyridine Scaffolds

The introduction of fluorine and nitro groups onto a pyridine ring dramatically alters its electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can enhance the metabolic stability of a molecule and improve its binding affinity to biological targets. innospk.com In the context of nucleophilic aromatic substitution, a fluorine substituent can act as an excellent leaving group, facilitating the introduction of other functional groups. cymitquimica.com

The nitro group is also a powerful electron-withdrawing group. cymitquimica.com Its presence significantly activates the pyridine ring towards nucleophilic attack, making reactions that are otherwise difficult on an electron-rich aromatic system more feasible. chemshuttle.com Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group, opening up a plethora of synthetic possibilities for creating diverse derivatives. evitachem.com The combination of both fluorine and a nitro group on the pyridine scaffold, as seen in 5-Fluoro-3-nitropicolinic acid, therefore creates a highly reactive and synthetically flexible molecule. cymitquimica.com

Overview of Research Trajectories for this compound

Research involving this compound and its close analogs primarily revolves around its utility as a synthetic intermediate. While dedicated studies on the compound itself are not extensively documented in publicly available literature, its presence in the catalogs of chemical suppliers points to its role as a building block for more complex molecules. bldpharm.combldpharm.com The research trajectory for compounds of this class typically involves leveraging the reactivity of the fluoro and nitro substituents. For instance, the fluorine atom can be displaced by nucleophiles, and the nitro group can be reduced to an amine. These transformations allow for the construction of a variety of substituted pyridine derivatives.

Research on the closely related 5-nitropicolinic acid has shown its utility in forming lanthanide complexes with potential anticancer activity. nih.govcdnsciencepub.com This suggests a possible avenue of investigation for this compound, where the fluorine atom could further modulate the biological activity of such metal complexes. Moreover, the synthesis of potent enzyme inhibitors and PET imaging agents often relies on fluorinated and nitrated pyridine precursors. mdpi.comnih.gov

Scope of Academic Investigation into this Chemical Compound

The academic investigation into this compound appears to be centered on its application in synthetic programs rather than fundamental studies of its intrinsic properties. Its derivatives, such as methyl 5-fluoro-3-nitropicolinate and 5-fluoro-3-nitropicolinaldehyde, are also commercially available, indicating a demand for this specific substitution pattern in multi-step synthetic sequences. bldpharm.combldpharm.com The scientific literature contains numerous examples of how related fluoronitropyridine and nitropicolinic acid derivatives are employed to create novel pharmaceuticals and functional materials. innospk.comresearchgate.net Therefore, the academic interest in this compound is implicitly demonstrated through its use in the broader context of synthetic organic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3FN2O4 |

|---|---|

Molecular Weight |

186.10 g/mol |

IUPAC Name |

5-fluoro-3-nitropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3FN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11) |

InChI Key |

NNXHXFLXYPJKLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 3 Nitropicolinic Acid and Its Precursors

Retrosynthetic Analysis of the 5-Fluoro-3-nitropicolinic Acid Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary retrosynthetic disconnections focus on the carbon-carbon bond of the carboxylic acid and the carbon-halogen and carbon-nitro bonds on the pyridine (B92270) ring.

The most logical initial disconnection is the carboxylic acid group at the C2 position, leading to a 5-fluoro-3-nitropyridine precursor. This transformation simplifies the target molecule to a key intermediate. This disconnection is strategically sound as numerous methods exist for the introduction of a carboxylic acid group onto a heterocyclic ring.

A subsequent disconnection would involve the removal of the nitro and fluoro groups. Given the directing effects of substituents on an aromatic ring, the sequence of their introduction is crucial. Typically, the nitro group is introduced via electrophilic nitration, and the fluoro group can be installed through a variety of methods, including a Schiemann reaction on an amino precursor. This leads to a simpler aminopyridine or hydroxypyridine as a plausible starting material.

Table 1: Key Retrosynthetic Disconnections for this compound

| Target Molecule | Disconnection | Precursor(s) |

| This compound | C-COOH bond | 5-Fluoro-3-nitropyridine |

| 5-Fluoro-3-nitropyridine | C-NO2 and C-F bonds | 2-Amino-5-fluoropyridine (B1271945) or 5-Fluoro-2-hydroxypyridine |

Synthesis of Halogenated Nitropyridine Intermediates

Routes to 5-Fluoro-3-nitropyridine Derivatives

The introduction of a fluorine atom onto a pyridine ring can be challenging. A common and effective method is the Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, which utilizes a diazonium salt intermediate. For instance, 2-amino-5-nitropyridine (B18323) can be converted to 2-fluoro-5-nitropyridine. cdnsciencepub.com While this specific example leads to a different isomer, the principle can be adapted. A plausible route to a 5-fluoro-3-nitropyridine intermediate would start with a suitably substituted aminopyridine.

Another approach involves nucleophilic aromatic substitution (SNAr) on a dihalopyridine. For example, a dichloropyridine can be selectively fluorinated and then nitrated. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring and the existing substituents.

Regioselective Functionalization Strategies

Achieving the desired 3-nitro, 5-fluoro substitution pattern requires careful control of regioselectivity. The inherent electronic properties of the pyridine ring, which is electron-deficient, influence the positions susceptible to nucleophilic and electrophilic attack.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of pyridines. znaturforsch.com By using a directing group, a specific position can be deprotonated to form an organometallic intermediate, which can then react with an electrophile. For the synthesis of 5-fluoro-3-nitropyridine derivatives, a directing group at a position that facilitates metalation at C-3 or C-5 would be necessary.

Halogen-metal exchange is another viable strategy for regioselective functionalization. znaturforsch.com A brominated or iodinated pyridine can undergo exchange with an organolithium or Grignard reagent to generate a nucleophilic pyridine species, which can then be functionalized.

Introduction of the Carboxylic Acid Moiety

The final step in the synthesis is the introduction of the carboxylic acid group at the C2 position of the 5-fluoro-3-nitropyridine intermediate. This can be accomplished through either the oxidation of a precursor group or by direct carboxylation.

Oxidation Pathways for Methyl or Vinyl Precursors

The oxidation of a methyl group at the C2 position (a picoline) is a well-established method for the synthesis of picolinic acids. wikipedia.orgwikipedia.org Various oxidizing agents can be employed for this transformation.

Table 2: Common Oxidizing Agents for the Conversion of 2-Methylpyridines to Picolinic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (B83412) (KMnO4) | Aqueous, basic or neutral conditions, heating |

| Nitric acid (HNO3) | Concentrated acid, elevated temperatures |

| Molecular oxygen (O2) with catalysts | Cobalt or manganese salts, high temperature and pressure mdpi.com |

For the synthesis of this compound, a 2-methyl-5-fluoro-3-nitropyridine precursor would be required. This intermediate could be synthesized using the methods described in section 2.2.

Carboxylation of Halogenated Pyridines

Direct carboxylation of a halogenated pyridine offers a more convergent approach. This can be achieved by converting the halogenated pyridine into an organometallic reagent, which is then quenched with carbon dioxide.

A common method involves a halogen-metal exchange followed by reaction with CO2. For instance, a 2-bromo-5-fluoro-3-nitropyridine (B1288531) could be treated with an organolithium reagent at low temperature to generate the corresponding lithiated species, which upon exposure to solid carbon dioxide (dry ice) would yield the desired carboxylic acid after acidic workup.

Recent advancements in catalysis have also enabled direct C-H carboxylation of pyridines using CO2, which could potentially be applied in this synthesis. chemistryviews.orgazom.com These methods often employ transition metal catalysts to activate the C-H bond. researchgate.netmdpi.com

Multi-Step Reaction Sequences and Strategic Convergent Synthesis

The primary route for the synthesis of this compound is a linear multi-step sequence starting from readily available precursors. A plausible and commonly referenced pathway begins with 2-aminopyridine, which undergoes a series of transformations to introduce the required fluoro, nitro, and carboxylic acid functionalities in a regioselective manner.

Linear Synthesis Approach:

A widely applicable linear approach to this compound can be conceptualized through the following sequence of key intermediates:

2-Amino-5-fluoropyridine: The synthesis often commences with the introduction of a fluorine atom onto the pyridine ring. A common method is the nitration of 2-aminopyridine, followed by reduction of the nitro group, diazotization, and a Schiemann reaction to install the fluorine at the 5-position. wipo.int

5-Fluoro-3-nitropyridin-2-ol: The subsequent step involves the nitration of 2-amino-5-fluoropyridine to introduce a nitro group at the 3-position, followed by hydrolysis to yield 5-fluoro-3-nitropyridin-2-ol.

2-Chloro-5-fluoro-3-nitropyridine (B149444): The hydroxyl group of 5-fluoro-3-nitropyridin-2-ol is then converted to a chlorine atom. This is a crucial step to create a leaving group for the subsequent cyanation reaction.

5-Fluoro-3-nitropicolinonitrile (B1527026): A cyano group is introduced at the 2-position, typically through a palladium-catalyzed cyanation or a Rosenmund-von Braun reaction, displacing the chloride.

This compound: The final step is the hydrolysis of the nitrile group to a carboxylic acid.

Convergent Synthesis Strategies:

Optimization of Reaction Conditions and Yields in this compound Production

Palladium-Catalyzed Cyanation:

The conversion of 2-chloro-5-fluoro-3-nitropyridine to 5-fluoro-3-nitropicolinonitrile is a critical step. Palladium-catalyzed cyanation has emerged as a powerful method for this transformation. Optimization of this reaction involves several factors:

Catalyst System: The choice of palladium precursor and ligand is crucial. Systems like those developed by Buchwald, utilizing palladacycle precatalysts and specialized phosphine (B1218219) ligands such as XPhos, have shown high efficacy for the cyanation of (hetero)aryl chlorides. nih.gov These catalysts can operate at low loadings and offer high functional group tolerance. nih.govchemicalbook.com

Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred due to its lower toxicity compared to alkali metal cyanides. researchgate.net Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic alternative. nih.gov

Solvent and Base: The solvent system can significantly impact the reaction. Mixtures of water and organic solvents like THF or dioxane have been shown to be effective, facilitating the dissolution of both the organic substrate and the inorganic cyanide salt. nih.govresearchgate.net A weak base, such as potassium acetate (B1210297) (KOAc), is often employed to promote the reaction while minimizing substrate or product decomposition. nih.gov

Temperature and Reaction Time: Modern palladium-catalyzed cyanations can often be conducted at moderate temperatures (e.g., 100 °C) with relatively short reaction times (e.g., 1 hour). nih.gov

Table 1: Optimization Parameters for Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides

| Parameter | Options | Considerations |

| Catalyst | Palladacycle precatalysts (e.g., P1, P2, P3), Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts often offer better activity and stability. nih.gov |

| Ligand | XPhos, tBuXPhos, tBuBrettPhos, P(t-Bu)₃, dppf | Ligand choice influences catalyst activity and substrate scope. nih.gov |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆]·3H₂O, KCN, NaCN | Non-toxic sources are preferred for safety and environmental reasons. nih.govresearchgate.net |

| Base | KOAc, K₂CO₃ | Weaker bases can prevent decomposition of sensitive substrates. nih.gov |

| Solvent | Dioxane/H₂O, THF/H₂O | Aqueous mixtures can improve solubility of reagents. nih.govresearchgate.net |

| Temperature | 100 °C (or lower with highly active catalysts) | Optimization is needed to balance reaction rate and stability. nih.gov |

Hydrolysis of the Nitrile Group:

The final step, the hydrolysis of 5-fluoro-3-nitropicolinonitrile to this compound, can be achieved under either acidic or basic conditions. The choice of conditions is critical to avoid unwanted side reactions, such as decomposition of the nitro group or nucleophilic substitution of the fluorine atom.

Acid-Catalyzed Hydrolysis: This is typically performed by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: This involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This method initially produces the carboxylate salt, which must be subsequently acidified to yield the final carboxylic acid. The presence of the nitro group may influence the reactivity and stability of the molecule under basic conditions.

Optimization of the hydrolysis step involves careful control of temperature, reaction time, and the concentration of the acid or base to maximize the yield of the desired carboxylic acid while minimizing the formation of byproducts.

Purification and Isolation Techniques for Synthetic Intermediates

The purity of each intermediate is crucial for the success of the subsequent steps and the final product quality. Common purification techniques employed in the synthesis of this compound and its precursors include:

Crystallization: This is a primary method for purifying solid intermediates. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For example, a suitable solvent will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities in the solution.

Chromatography: Column chromatography is a versatile technique for separating compounds with different polarities. For fluorinated nitropyridine derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase. The polarity of the eluent is adjusted to achieve optimal separation.

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in immiscible solvents. For instance, after a reaction, the product can be extracted into an organic solvent from an aqueous phase. Washing the organic layer with brine can help to remove residual water.

Distillation: For volatile liquid intermediates, distillation can be an effective purification method. However, for the solid intermediates in the synthesis of this compound, this technique is less common.

The progress of purification is often monitored by thin-layer chromatography (TLC) to assess the purity of the fractions collected from column chromatography or to check the completeness of crystallization.

Table 2: Purification Techniques for Synthetic Intermediates

| Intermediate | Likely Physical State | Common Purification Technique(s) |

| 2-Amino-5-fluoropyridine | Solid | Recrystallization, Column Chromatography |

| 5-Fluoro-3-nitropyridin-2-ol | Solid | Recrystallization, Column Chromatography |

| 2-Chloro-5-fluoro-3-nitropyridine | Solid | Recrystallization, Column Chromatography |

| 5-Fluoro-3-nitropicolinonitrile | Solid | Recrystallization, Column Chromatography |

| This compound | Solid | Recrystallization |

Derivatization and Chemical Transformations of 5 Fluoro 3 Nitropicolinic Acid

Esterification and Amidation Reactions

The carboxylic acid functionality of 5-fluoro-3-nitropicolinic acid is readily converted into esters and amides through standard acylation protocols. These reactions provide a straightforward method for introducing a wide range of molecular fragments, which is particularly useful in fields like medicinal chemistry and materials science.

Synthesis of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters from this compound can be achieved through several established methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. For less reactive alcohols or to achieve higher yields, the carboxylic acid is often first converted to a more reactive acyl chloride.

A typical procedure involves treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 5-fluoro-3-nitropicolinoyl chloride. This intermediate is then reacted directly with the desired alkyl or aryl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the corresponding ester.

| Ester Derivative | Alcohol Reagent | Typical Reaction Conditions |

|---|---|---|

| Methyl 5-fluoro-3-nitropicolinate | Methanol (B129727) (CH₃OH) | H₂SO₄ (catalyst), reflux |

| Ethyl 5-fluoro-3-nitropicolinate | Ethanol (B145695) (C₂H₅OH) | H₂SO₄ (catalyst), reflux |

| Benzyl 5-fluoro-3-nitropicolinate | Benzyl alcohol (C₆H₅CH₂OH) | 1. SOCl₂; 2. Benzyl alcohol, Pyridine |

| Phenyl 5-fluoro-3-nitropicolinate | Phenol (C₆H₅OH) | 1. SOCl₂; 2. Phenol, Triethylamine |

Formation of Substituted Amides

The synthesis of amides from this compound is a key transformation for creating compounds with diverse biological and chemical properties. Amidation can be performed by reacting the carboxylic acid with a primary or secondary amine using a coupling agent. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Alternatively, the aforementioned 5-fluoro-3-nitropicolinoyl chloride intermediate can be reacted with a wide variety of amines to form the corresponding amide bond. This method is highly effective and broadly applicable.

| Amide Derivative | Amine Reagent | Typical Reaction Conditions |

|---|---|---|

| 5-Fluoro-3-nitropicolinamide | Ammonia (NH₃) | 1. SOCl₂; 2. aq. NH₃ |

| N-Butyl-5-fluoro-3-nitropicolinamide | Butylamine | EDCI, HOBt, DMF |

| 5-Fluoro-N-(4-methoxyphenyl)-3-nitropicolinamide | p-Anisidine | 1. (COCl)₂; 2. p-Anisidine, Et₃N |

| 1-(5-Fluoro-3-nitropicolinoyl)piperidine | Piperidine | EDCI, HOBt, DMF |

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 3-amino-5-fluoropicolinic acid derivatives. This amino group can serve as a handle for numerous subsequent reactions, including diazotization, further amidation, and the formation of various heterocyclic systems. The choice of reduction method is critical to ensure selectivity and avoid unwanted side reactions, such as dehalogenation or reduction of the pyridine ring.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. wikipedia.org This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is generally carried out in a protic solvent like ethanol or methanol under a hydrogen atmosphere. While effective, reaction conditions must be carefully controlled to minimize the risk of hydrodefluorination, where the fluorine atom is reductively cleaved from the aromatic ring. researchgate.net

| Catalyst | Hydrogen Source | Typical Solvent | Key Considerations |

|---|---|---|---|

| 10% Pd/C | H₂ gas (1-4 atm) | Ethanol, Methanol | Efficient, but risk of dehalogenation. |

| Raney Nickel | H₂ gas or Hydrazine | Methanol | High activity, requires careful monitoring. |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | Effective under acidic or neutral conditions. wikipedia.org |

Chemoselective Reduction Methods

To circumvent the potential for dehalogenation associated with catalytic hydrogenation, several chemoselective reduction methods are employed. These methods use chemical reductants that preferentially reduce the nitro group while leaving the carbon-fluorine bond and the pyridine ring intact. organic-chemistry.org

Metals in acidic media, such as iron powder in acetic acid or hydrochloric acid (Fe/HCl), or tin(II) chloride in concentrated hydrochloric acid (SnCl₂/HCl), are classic and reliable reagents for this purpose. wikipedia.org These reactions are robust and tolerate a wide range of functional groups. Another common reagent is sodium hydrosulfite (Na₂S₂O₄), which performs the reduction in an aqueous or mixed aqueous-organic solvent system under mild conditions.

| Reagent | Solvent System | General Conditions | Advantage |

|---|---|---|---|

| Fe / HCl or NH₄Cl | Water / Ethanol | Reflux | Cost-effective and high selectivity. |

| SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate (B1210297) | Room Temp to Reflux | Mild conditions, good functional group tolerance. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water / Dioxane | Room Temp to 60 °C | Neutral or slightly basic conditions. |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring System

The pyridine ring of this compound is highly electron-deficient due to the combined inductive and resonance effects of the ring nitrogen and the powerful electron-withdrawing nitro group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org

In this molecule, the fluorine atom serves as an excellent leaving group for SNAr reactions. stackexchange.com Its high electronegativity activates the ipso-carbon towards nucleophilic attack, and fluoride (B91410) is readily displaced. The reaction is facilitated by the ability of the nitro group and pyridine nitrogen to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org This reactivity allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C-5 position. A study on the closely related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene confirmed that a fluorine atom positioned meta to a nitro group on a highly deactivated ring readily undergoes substitution with various nucleophiles. beilstein-journals.orgnih.gov

| Nucleophile | Reagent Example | Product Class | Typical Conditions |

|---|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | 5-Alkoxy-3-nitropicolinic acid | Methanol, Reflux |

| Amine (R₂NH) | Pyrrolidine | 5-(Pyrrolidin-1-yl)-3-nitropicolinic acid | DMF or DMSO, K₂CO₃, Heat |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-3-nitropicolinic acid | DMF, Room Temp or Heat |

| Hydroxide (B78521) (OH⁻) | Potassium Hydroxide (KOH) | 5-Hydroxy-3-nitropicolinic acid | Water / DMSO, Heat |

Replacement of Halogen or Nitro Groups with Nucleophiles

The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the electron-deficient nature of the ring, which is intensified by the presence of the strongly electron-withdrawing nitro group. Both the fluorine atom at the 5-position and the nitro group at the 3-position can potentially act as leaving groups in SNAr reactions.

The fluorine atom is generally a better leaving group than the nitro group in SNAr reactions on activated aromatic systems. This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached, facilitating the initial nucleophilic attack—the rate-determining step of the reaction.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 5-substituted-3-nitropicolinic acid derivatives. Common nucleophiles include alkoxides, phenoxides, thiophenoxides, and amines. For instance, reaction with sodium methoxide in methanol would be expected to yield 5-methoxy-3-nitropicolinic acid. Similarly, treatment with primary or secondary amines can introduce various amino functionalities at the 5-position.

While less common, displacement of the nitro group is also possible, particularly with certain nucleophiles and under specific reaction conditions. The relative ease of displacement of the fluoro versus the nitro group can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature.

Due to the limited availability of direct experimental data on this compound, the following table presents data for the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which is expected to exhibit similar reactivity in SNAr reactions. beilstein-journals.org

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methanol | KOH | Methanol | 80 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |

| Ethanol | KOH | Ethanol | 80 | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 83 |

| Phenol | K₂CO₃ | DMF | 80 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |

| Thiophenol | K₂CO₃ | DMF | 90 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |

| Morpholine | K₂CO₃ | DMF | 85 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |

| Piperidine | K₂CO₃ | DMF | 85 | 1-(3-nitro-5-(pentafluorosulfanyl)phenyl)piperidine | 51 |

This table is generated based on data from a study on a structurally similar compound and is intended to be illustrative of the expected reactivity of this compound.

Influence of Substituent Effects on SNAr Reactivity

The reactivity of this compound in SNAr reactions is significantly governed by the electronic effects of its substituents. The nitro group, being a powerful electron-withdrawing group through both resonance (-M) and inductive (-I) effects, plays a crucial role in activating the pyridine ring for nucleophilic attack. It stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of this compound, the nitro group is in the meta position relative to the fluorine atom. While this still provides significant activation, the effect would be even more pronounced if it were in an ortho or para position.

The fluorine atom, also an electron-withdrawing group primarily through its strong inductive effect (-I), further enhances the electrophilicity of the pyridine ring. The combined electron-withdrawing effects of the nitro and fluoro groups make the ring highly susceptible to nucleophilic attack.

The carboxylic acid group at the 2-position also influences the reactivity. While it is an electron-withdrawing group, its effect on the SNAr reactivity at the 5-position is more complex and can be modulated by the reaction conditions. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate group, which is electron-donating and could potentially decrease the rate of nucleophilic attack. Conversely, under acidic conditions, the carboxylic acid remains protonated and exerts its electron-withdrawing effect.

Further Functional Group Interconversions

Beyond nucleophilic substitution, the functional groups on this compound can undergo a variety of interconversions, allowing for the synthesis of a wider range of derivatives.

The nitro group is a versatile functional group that can be readily transformed. A common and important transformation is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid. The resulting 3-amino-5-fluoropicolinic acid is a valuable intermediate for further derivatization, for example, through diazotization followed by substitution, or through acylation or alkylation of the amino group.

The carboxylic acid group offers another handle for chemical modification. It can be converted to a variety of derivatives, including:

Esters: Esterification can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

Amides: Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with a primary or secondary amine. Alternatively, direct coupling with an amine using peptide coupling reagents is also a common method.

Alcohols: The carboxylic acid can be reduced to a primary alcohol (2-(hydroxymethyl)-5-fluoro-3-nitropyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These functional group interconversions significantly expand the synthetic possibilities starting from this compound, enabling the introduction of a wide range of functionalities and the construction of more complex molecular architectures.

Stereochemical Considerations in Derivative Synthesis

When synthesizing derivatives of this compound, stereochemical considerations become important, particularly when introducing chiral centers. While the starting material itself is achiral, many of the derivatization reactions can lead to the formation of chiral products.

For instance, if the carboxylic acid group is reacted with a chiral alcohol or a chiral amine, a pair of diastereomers will be formed. These diastereomers may exhibit different physical, chemical, and biological properties, and their separation might be necessary. The use of chiral auxiliaries or chiral catalysts can be employed to achieve stereoselective synthesis of one diastereomer over the other.

Similarly, if a nucleophile used in an SNAr reaction contains a stereocenter, the resulting product will be chiral. If the nucleophile is a racemic mixture, a racemic mixture of the product will be obtained. However, if an enantiomerically pure nucleophile is used, the product will also be enantiomerically pure, assuming the reaction does not affect the existing stereocenter.

Furthermore, if a new stereocenter is created during a reaction on a derivative of this compound that already contains a stereocenter, the stereochemical outcome will depend on the reaction mechanism and the influence of the existing chiral center. Diastereoselective reactions, where one diastereomer is formed in preference to the other, are often desirable in synthetic organic chemistry.

Based on a comprehensive review of available scientific literature, there is currently insufficient published data to generate a detailed article on the coordination chemistry and metal complexation of the specific compound “this compound” according to the requested outline.

The provided structure requires in-depth research findings, including ligand design principles, specific synthesis and structural characterization of its transition metal and lanthanide complexes, and data for mononuclear, polymeric, and dinuclear species.

Research is available for structurally related compounds, such as 5-nitropicolinic acid . Studies on this analogue detail its coordination with transition metals to form mononuclear, 1D, and 2D polymeric structures, as well as with lanthanide ions to form dinuclear complexes with extended hydrogen bond networks. nih.govnih.govrsc.org However, the influence of the fluorine substituent at the 3-position of the picolinic acid ring is expected to significantly alter the ligand's electronic properties and, consequently, its coordination behavior. Without specific studies on this compound, any discussion would be speculative and would not meet the requirement for scientifically accurate content focused solely on the requested compound.

Therefore, the detailed sections on ligand design, synthesis, structural characterization, and specific complex formation for this compound cannot be completed at this time due to the absence of specific research in the public domain.

Coordination Chemistry and Metal Complexation Studies of 5 Fluoro 3 Nitropicolinic Acid Ligands

Investigations into Metal-Ligand Binding Affinities and Stability

The binding affinity of a ligand for a metal ion is a critical parameter in coordination chemistry, quantified by the stability constant (or formation constant) of the resulting complex. For 5-Fluoro-3-nitropicolinic acid, the affinity towards different metal ions would be governed by several factors, including the nature of the metal ion (charge, size, and electronic configuration) and the electronic and steric characteristics of the ligand itself.

The stability of metal complexes with substituted picolinic acids is also influenced by the chelate effect. Picolinic acid and its derivatives act as bidentate ligands, forming a stable five-membered ring with a metal ion through coordination via the pyridine (B92270) nitrogen and one of the carboxylate oxygens. The formation of this chelate ring enhances the thermodynamic stability of the complex compared to coordination with two analogous monodentate ligands.

While specific stability constants for this compound are not available, the following table provides representative stability constants for the parent picolinic acid with various divalent metal ions to illustrate the general trends in binding affinities. The values demonstrate the Irving-Williams series, a trend in the stabilities of complexes of first-row transition metal ions.

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 8.1 | 7.1 |

| Ni(II) | 7.4 | 6.4 |

| Co(II) | 6.6 | 5.5 |

| Zn(II) | 6.5 | 5.6 |

| Fe(II) | 5.5 | 4.7 |

| Mn(II) | 4.5 | 3.5 |

Note: The data in this table are for the parent compound, picolinic acid, and are provided for illustrative purposes to show general trends in metal-ligand stability. The actual values for this compound are expected to differ due to the electronic effects of the substituents.

Role of this compound as a Chelating Agent

This compound is expected to function as a classic bidentate chelating agent, similar to other picolinic acid derivatives. Chelation is the process by which a multidentate ligand binds to a central metal ion at two or more points, forming a ring structure known as a chelate.

The chelating action of this compound would involve the simultaneous coordination of the pyridine ring nitrogen atom and one of the oxygen atoms of the deprotonated carboxylate group to a metal center. This results in the formation of a thermodynamically stable five-membered chelate ring. The geometry of the ligand, with the carboxylate group at the 2-position of the pyridine ring, is perfectly pre-organized for this type of bidentate chelation.

The nature of the metal ion and the reaction conditions can influence the stoichiometry and structure of the resulting complexes. For instance, with transition metals, it is common to observe the formation of mononuclear complexes with a 1:2 metal-to-ligand ratio, such as [M(5-F-3-NO₂-pic)₂(H₂O)₂], or polymeric structures. rsc.org In the case of larger metal ions like lanthanides, higher coordination numbers are common, potentially leading to the formation of dinuclear or polynuclear complexes where the carboxylate group may bridge between metal centers. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Diffraction Crystallography

An SC-XRD analysis of 5-Fluoro-3-nitropicolinic acid would reveal the precise molecular geometry. sydney.edu.au The core structure consists of a pyridine (B92270) ring substituted at the C2, C3, and C5 positions. Key structural parameters that would be determined include:

Bond Lengths and Angles: The analysis would provide precise measurements for all covalent bonds (e.g., C-C, C-N, C-F, N-O, C=O, O-H) and the angles between them. These values would reflect the electronic effects of the substituents; for instance, the electron-withdrawing nitro and fluoro groups would influence the geometry of the pyridine ring.

Planarity and Torsional Angles: The degree of planarity of the pyridine ring would be confirmed. Of particular interest are the torsional angles defining the orientation of the carboxylic acid and nitro groups relative to the ring. Steric hindrance and electronic interactions often cause these groups to twist out of the plane of the aromatic ring. nih.gov

Table 1: Predicted Key Molecular Geometry Parameters for this compound from SC-XRD.

| Parameter | Expected Observation | Significance |

|---|---|---|

| Pyridine Ring Geometry | Slight distortion from a perfect hexagon | Reflects the electronic influence of substituents. |

| C2-C(OOH) Torsion Angle | Likely non-zero (twisted) | Minimizes steric repulsion with the pyridine nitrogen and the C3-nitro group. |

| C3-N(O2) Torsion Angle | Likely non-zero (twisted) | Minimizes steric strain with adjacent substituents. nih.gov |

| C-F Bond Length | Consistent with typical aromatic C-F bonds | Confirms the covalent nature of the fluorine substitution. |

The crystal packing of this compound would be dictated by a combination of non-covalent interactions, which are crucial for understanding its solid-state properties. mdpi.com

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This functionality would likely lead to the formation of strong intermolecular O-H···O or O-H···N hydrogen bonds. Molecules could form classic centrosymmetric dimer pairs via O-H···O interactions between their carboxylic acid groups, or they might arrange into chains (catemers). uky.edu The pyridine nitrogen and the oxygen atoms of the nitro group also serve as potential hydrogen bond acceptors.

Halogen Bonding and Other Contacts: While fluorine is a weak halogen bond donor, short C-F···O or C-F···N contacts might be observed. researchgate.net Other weak interactions, such as C-H···O and C-H···F, would also play a role in the supramolecular assembly. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal. derpharmachemica.comrsc.orgnih.gov By mapping properties like normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified as red spots.

For this compound, a Hirshfeld analysis would be expected to show:

Dominant O···H/H···O Interactions: Prominent, sharp spikes in the 2D fingerprint plot corresponding to the strong O-H···O or O-H···N hydrogen bonds. rsc.org

Significant H···H, C···H, and F···H Contacts: A large population of H···H contacts, reflecting van der Waals forces, along with notable contributions from contacts involving the aromatic ring and the fluorine atom. nih.govnih.gov

Shape Index and Curvedness: These plots would reveal the complementarity of molecular shapes in the crystal packing, highlighting features like π-stacking, which typically appear as flat surface patches. derpharmachemica.com

Energy framework calculations could further be employed to quantify the energetic contributions of each type of interaction (e.g., electrostatic, dispersion), providing a deeper understanding of the forces governing the crystal's stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the chemical structure of this compound in solution, providing detailed information about the chemical environment of each nucleus.

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework. rsc.org

¹H NMR Spectroscopy: The spectrum is expected to show signals for the two aromatic protons and the single carboxylic acid proton. The aromatic protons (H4 and H6) would appear as distinct doublets, with their chemical shifts influenced by the strong electron-withdrawing effects of the nitro and fluoro groups. Crucially, their signals would also be split by coupling to the ¹⁹F nucleus. The carboxylic acid proton would typically appear as a broad singlet at a very low field (>10 ppm).

¹³C NMR Spectroscopy: The spectrum would display six unique carbon signals: five for the pyridine ring and one for the carboxylic acid group. The chemical shifts would be highly dependent on the attached substituents. A key feature would be the large, direct one-bond coupling constant (¹JCF) for the carbon atom attached to fluorine (C5), which would appear as a doublet. Smaller two- and three-bond couplings to fluorine (²JCF, ³JCF) would likely be observed for other carbons in the ring. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling |

|---|---|---|---|

| ¹H | H4 | ~8.0 - 8.5 | Doublet of doublets (dd) due to coupling with H6 and ¹⁹F |

| H6 | ~8.5 - 9.0 | Doublet of doublets (dd) due to coupling with H4 and ¹⁹F | |

| -COOH | >10 | Broad singlet (s) | |

| ¹³C | C2 (-COOH) | ~160 - 165 | Singlet or small doublet (³JCF) |

| C3 (-NO₂) | ~145 - 155 | Singlet or small doublet (³JCF) | |

| C4 | ~120 - 130 | Doublet (²JCF) | |

| C5 (-F) | ~160 - 170 | Large doublet (¹JCF > 200 Hz) | |

| C6 | ~140 - 150 | Doublet (²JCF) | |

| -COOH | ~165 - 170 | Singlet or small triplet |

¹⁵N NMR spectroscopy is a specialized but highly informative technique for directly observing the nitrogen atoms in a molecule. huji.ac.il Although it suffers from low sensitivity due to the low natural abundance (0.37%) of the ¹⁵N isotope, it provides unique electronic information. wikipedia.orgaiinmr.com

For this compound, two distinct nitrogen signals would be expected:

Pyridine Nitrogen (N1): The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of ring substituents. The presence of both fluoro and nitro groups would shift this signal relative to unsubstituted pyridine.

Nitro Group Nitrogen (-NO₂): Nitro groups have a characteristic and well-defined chemical shift range that is significantly downfield, making them readily identifiable. researchgate.net

The precise chemical shifts can help confirm the electronic structure and are sensitive to factors like solvent and protonation state. researchgate.netcornell.edu

Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound.

| Nitrogen Position | Predicted Chemical Shift Range (ppm, rel. to NH₃) | Comments |

|---|---|---|

| Pyridine (N1) | -70 to -110 | Shift is influenced by electron-withdrawing groups and solvent effects. researchgate.netuni-stuttgart.de |

| Nitro (-NO₂) | +350 to +390 | Characteristic downfield shift for nitroaromatic compounds. researchgate.net |

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques would be pivotal in elucidating the three-dimensional structure, conformation, and dynamic behavior of this compound in solution. While standard ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework, more sophisticated experiments are necessary for a deeper understanding.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an exceptionally sensitive probe of the local electronic environment. Changes in the ¹⁹F chemical shift would be indicative of conformational changes or intermolecular interactions.

To study the spatial proximity of atoms, two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments would identify protons that are close to each other in space, which is crucial for determining the preferred orientation of the carboxylic acid and nitro groups relative to the pyridine ring and the fluorine atom. For instance, NOE correlations between the proton on the pyridine ring and the carboxylic acid proton (if observable) could provide insights into rotational barriers and preferred conformations.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could reveal information about dynamic processes such as the rotation around the C-COOH and C-NO₂ bonds. By analyzing the changes in the line shape of NMR signals with temperature, it would be possible to determine the energy barriers for these rotations.

Table 1: Hypothetical Advanced NMR Parameters for Conformational Analysis of this compound

| Technique | Nuclei Observed | Potential Information Gained |

|---|---|---|

| ¹⁹F NMR | ¹⁹F | Highly sensitive to local electronic environment, conformational changes, and intermolecular interactions. |

| 2D NOESY/ROESY | ¹H-¹H | Through-space correlations to determine spatial proximity of protons and preferred molecular conformation. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the identification of the functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A very broad band would be expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. The C=O stretching of the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) would appear as two strong bands, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-F stretching vibration would likely be observed as a strong band in the 1100-1000 cm⁻¹ region. Vibrations associated with the pyridine ring would produce a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the pyridine ring are expected to be strong Raman scatterers, appearing in the 1600-1400 cm⁻¹ region. The symmetric stretching of the nitro group is also typically a strong Raman band. The C-F bond, while having a strong IR absorption, may show a weaker Raman signal.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300-2500 (very broad) | Weak |

| C=O stretch | 1725-1700 (strong) | Moderate | |

| Nitro (-NO₂) | Asymmetric stretch | 1550-1500 (strong) | Moderate |

| Symmetric stretch | 1350-1300 (strong) | Strong | |

| Fluoro (-F) | C-F stretch | 1100-1000 (strong) | Weak |

Electronic Absorption and Luminescence Spectroscopy (UV-Vis and Fluorescence)

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound, measured by UV-Vis spectroscopy, would be expected to show absorptions characteristic of a substituted pyridine ring. Pyridine itself exhibits π → π* transitions. The presence of the nitro group, a strong chromophore and electron-withdrawing group, and the carboxylic acid and fluoro groups as auxochromes, would cause a bathochromic (red) shift of these absorption bands to longer wavelengths. It is anticipated that there would be strong absorption bands in the UV region, likely between 200 and 400 nm.

Fluorescence Spectroscopy: While many aromatic molecules fluoresce, the presence of the nitro group often quenches fluorescence. The nitro group can promote intersystem crossing from the excited singlet state to the triplet state, leading to phosphorescence rather than fluorescence, or it can facilitate non-radiative decay pathways. Therefore, it is predicted that this compound would exhibit weak or no fluorescence. If any luminescence were to be observed, it would likely be phosphorescence at longer wavelengths and with a longer lifetime than fluorescence.

Table 3: Anticipated Electronic Spectroscopic Properties of this compound

| Technique | Predicted λmax (nm) | Molar Absorptivity (ε) | Quantum Yield (Φ) |

|---|---|---|---|

| UV-Vis Absorption | ~220-280, ~300-350 | High | N/A |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The nominal molecular weight of this compound (C₆H₃FN₂O₄) is approximately 186.0 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 186. A prominent fragmentation pathway would likely involve the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 141. Another expected fragmentation would be the loss of the nitro group (-NO₂), leading to a fragment at m/z 140. Further fragmentation of the pyridine ring would also be observed.

Electrospray ionization (ESI) mass spectrometry, a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 187 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 185 in negative ion mode.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (EI-MS) | Proposed Fragment |

|---|---|

| 186 | [M]⁺ |

| 141 | [M - COOH]⁺ |

| 140 | [M - NO₂]⁺ |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₆H₃FN₂O₄, the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and identity of the compound.

Table 5: Theoretical Elemental Analysis Data for this compound (C₆H₃FN₂O₄)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 38.73 |

| Hydrogen (H) | 1.62 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and properties of molecules from first principles. DFT methods are widely used to predict molecular geometries, reaction energies, and spectroscopic properties with a favorable balance of accuracy and computational cost. For a molecule like 5-fluoro-3-nitropicolinic acid, DFT would be instrumental in understanding its intrinsic chemical nature.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy arrangement is crucial for understanding the molecule's structure and reactivity. For this compound, the process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through the rotation around single bonds, particularly the C-C bond connecting the carboxylic acid group to the pyridine (B92270) ring. mdpi.comrsc.org The presence of the nitro and fluoro groups, along with the carboxylic acid, can lead to various conformers with different stabilities. DFT calculations can determine the relative energies of these conformers, identifying the most stable (ground-state) structure and the energy barriers between different conformations. mdpi.com This information is vital as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

This table represents the type of data that would be generated from a conformational analysis, showing the calculated energy of different spatial arrangements relative to the most stable form.

| Conformer | Torsional Angle (Ring-COOH) | Relative Energy (kcal/mol) |

| 1 (Planar, H-bond with N) | 0° | 0.00 |

| 2 (Planar, H-bond with Nitro) | 180° | 1.25 |

| 3 (Perpendicular) | 90° | 4.50 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role. youtube.comcureffi.orgyoutube.com

HOMO: This orbital acts as an electron donor. A high HOMO energy level indicates a greater tendency to donate electrons, suggesting reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A low LUMO energy level indicates a greater tendency to accept electrons, suggesting reactivity towards nucleophiles. youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For this compound, DFT calculations would map the spatial distribution of the HOMO and LUMO across the molecule. researchgate.netresearchgate.net It is expected that the electron-withdrawing nitro group and the pyridine ring would significantly influence the localization of these orbitals.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, calculates the partial atomic charge on each atom. This reveals the electrophilic and nucleophilic sites within the molecule, providing a map of the molecular electrostatic potential (MEP). In this compound, the electronegative fluorine, oxygen (from the nitro and carboxyl groups), and nitrogen atoms are expected to carry partial negative charges, while adjacent carbon and hydrogen atoms would carry partial positive charges.

Table 2: Hypothetical Frontier Orbital Energies for this compound

This table illustrates the kind of data derived from FMO analysis.

| Parameter | Energy (eV) |

| HOMO Energy | -7.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap | 4.65 |

Prediction and Correlation of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Transitions)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and verify experimental data. winterschool.ccunibo.it

Vibrational Frequencies (IR/Raman): Calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectra. sigmaaldrich.com For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending of functional groups like C=O (carboxyl), N-O (nitro), C-F, and C-H bonds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. rsc.org These predicted values are invaluable for assigning signals in experimental NMR spectra to specific atoms within the molecular structure.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This analysis helps identify the nature of the electronic transitions, such as n→π* or π→π*, which are often related to the HOMO-LUMO gap. researchgate.net

Solvent Effects on Electronic and Molecular Properties

Chemical reactions and measurements are often performed in a solvent, which can significantly influence a molecule's properties. nih.govsemanticscholar.org Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the geometry, electronic structure, and spectroscopic properties of this compound. Solvents can alter conformational stabilities and shift spectroscopic signals due to solute-solvent interactions. nih.gov Understanding these effects is crucial for bridging the gap between theoretical calculations (often performed in the gas phase) and real-world experimental conditions. uss.cl

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. mdpi.com An MD simulation for this compound, typically in a solvent box (e.g., water), would provide a dynamic view of its behavior. mdpi.comrsc.orgresearchgate.netnih.gov This method allows for a more extensive exploration of the conformational landscape than static DFT calculations by simulating how the molecule flexes, rotates, and interacts with its environment at a given temperature and pressure. mdpi.commdpi.com MD is particularly useful for studying intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules, which are critical for understanding its solubility and behavior in biological systems. rsc.orgresearchgate.net

Molecular Docking and Binding Affinity Predictions for Chemically-Oriented Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.orgnih.gov This method is central to structure-based drug design. If this compound were being investigated as a potential enzyme inhibitor, molecular docking would be used to predict how it fits into the enzyme's active site. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "scoring function" for each pose to estimate the binding affinity. nih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the fluorine atom), and π-π stacking, that stabilize the ligand-receptor complex. semanticscholar.org These predictions provide a structural basis for a molecule's biological activity and can guide the design of more potent analogues. nih.gov

Structure-Reactivity Relationship Modeling in Synthetic Pathways

The synthetic utility of this compound is intrinsically linked to the electronic and steric properties conferred by its substituent groups on the pyridine ring. The interplay between the electron-withdrawing nitro group, the electronegative fluoro group, and the carboxylic acid moiety dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, which are a cornerstone of its application in synthetic chemistry. Computational and theoretical models are invaluable tools for dissecting these relationships and predicting the compound's behavior in various synthetic transformations.

The pyridine ring, being electron-deficient compared to benzene, is inherently disposed to nucleophilic attack. This predisposition is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. stackexchange.com The fluorine atom at the 5-position further enhances the electrophilicity of the ring through its inductive effect. libretexts.org Consequently, the carbon atoms of the pyridine ring, particularly those ortho and para to the nitro group, become highly susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, makes the C5 position a prime site for substitution. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can be employed to correlate the structural features of this compound and related compounds with their observed reactivity. nih.gov These models often rely on calculated molecular descriptors that quantify the electronic and steric environment of the molecule.

Electronic Descriptors and Reactivity

Key electronic descriptors derived from computational methods like Density Functional Theory (DFT) provide a quantitative basis for understanding reactivity. nih.gov These include parameters such as molecular electrostatic potential (MEP), frontier molecular orbital energies (HOMO/LUMO), and atomic charges.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual and quantitative representation of the charge distribution on the molecule's surface. For this compound, MEP analysis would reveal regions of significant positive potential (electron-poor areas) around the carbon atoms of the pyridine ring, especially at the C2, C4, and C6 positions, indicating their susceptibility to nucleophilic attack. The region around the nitro group and the fluorine atom would show strong negative potential.

Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles. mdpi.com The presence of both the nitro and fluoro groups significantly lowers the LUMO energy of the pyridine ring system compared to unsubstituted picolinic acid, thereby activating it for SNAr.

Atomic Charges: Calculation of partial atomic charges (e.g., using Mulliken or Natural Bond Orbital analysis) quantifies the electron density at each atom. For this compound, the carbon atom bonded to the fluorine (C5) would exhibit a significant positive charge, making it the primary target for nucleophilic attack leading to substitution.

The following table presents hypothetical, yet representative, calculated electronic descriptor values for picolinic acid and its derivatives to illustrate the influence of the fluoro and nitro substituents on reactivity.

| Compound | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Partial Charge on C5 |

|---|---|---|---|

| Picolinic acid | -0.5 | 2.8 | -0.15 |

| 5-Fluoropicolinic acid | -1.2 | 3.5 | +0.25 |

| 3-Nitropicolinic acid | -2.5 | 4.2 | -0.10 |

| This compound | -3.1 | 4.9 | +0.30 |

These values are illustrative and intended to demonstrate the expected trends based on the electronic effects of the substituents.

Modeling Synthetic Pathways

The primary synthetic pathway involving this compound is the nucleophilic aromatic substitution of the fluoride (B91410) ion. This reaction is highly efficient due to the electronic activation provided by the nitro group and the inherent stability of the fluoride leaving group. libretexts.orgnih.gov

A typical SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is significantly stabilized by the electron-withdrawing nitro group.

Computational modeling can be used to map the reaction energy profile for the SNAr of this compound with various nucleophiles. By calculating the activation energies for the formation of the Meisenheimer complex and the subsequent expulsion of the fluoride ion, the feasibility and relative rates of different substitution reactions can be predicted.

The table below illustrates a hypothetical structure-reactivity relationship by correlating the calculated activation energy with the reaction rate for the SNAr of various substituted nitropyridines with a generic nucleophile (Nu⁻).

| Substrate | Leaving Group (at C5) | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

|---|---|---|---|

| 3-Nitro-5-chloropyridine | Cl | 18.5 | 1 |

| 3-Nitro-5-bromopyridine | Br | 19.2 | 0.7 |

| This compound | F | 16.8 | 5 |

These values are for illustrative purposes to show how computational modeling can predict reactivity trends. The higher reactivity of the fluoro-substituted compound in SNAr is a well-established phenomenon. libretexts.org

Role As a Versatile Building Block and Precursor in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Pyridine (B92270) Derivatives for Research

The pyridine scaffold is a ubiquitous structural motif found in a vast number of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring is crucial for modulating the physicochemical and biological properties of the resulting molecules. 5-Fluoro-3-nitropicolinic acid serves as an excellent starting material for the synthesis of highly substituted and complex pyridine derivatives. The presence of the carboxylic acid, nitro, and fluoro groups offers multiple reaction sites for further chemical modifications.

For instance, the carboxylic acid group can be readily converted into esters, amides, or other functional groups, enabling the attachment of various molecular fragments. The nitro group can be reduced to an amino group, which can then participate in a wide range of coupling reactions to introduce new substituents. Furthermore, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions or can be retained to modulate the electronic properties and metabolic stability of the final compound. This trifunctional nature allows for a modular and divergent synthetic approach to a wide array of complex pyridine derivatives for various research applications. While direct examples of this compound in the synthesis of complex pyridine derivatives are not extensively documented in publicly available literature, the synthesis of structurally similar compounds, such as 8-nitrofluoroquinolone derivatives from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, highlights the potential of such fluoronitroaromatic acids as key precursors in the construction of complex heterocyclic systems. nih.gov

Intermediate in the Preparation of Scaffolds for Molecular Recognition Studies

Molecular recognition is a fundamental process in chemistry and biology, governing interactions between molecules. The design and synthesis of artificial scaffolds that can selectively bind to specific guest molecules are of great interest for applications in sensing, catalysis, and drug delivery. The rigid framework and the array of functional groups on this compound make it an attractive intermediate for the preparation of scaffolds for molecular recognition studies.

The pyridine nitrogen and the carboxylic acid group can act as hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions. The fluoro and nitro groups can be used to fine-tune the electronic properties and the shape of the binding cavity. By incorporating this compound into larger macrocyclic or acyclic structures, researchers can create pre-organized cavities with specific sizes, shapes, and chemical environments tailored for the recognition of target molecules. The ability to systematically modify the peripheral functional groups derived from the initial fluoro, nitro, and carboxylic acid moieties allows for the generation of a library of scaffolds with diverse binding properties for screening against various guest molecules.

Utilization in Radiochemical Synthesis of Labeled Compounds

Radiolabeled compounds are indispensable tools in biomedical research and clinical diagnostics, particularly in positron emission tomography (PET) imaging. The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes in vivo. The presence of a fluorine atom in this compound makes it a potential precursor for the synthesis of ¹⁸F-labeled compounds.

While direct ¹⁸F-labeling of this compound itself has not been extensively reported, the methodologies for nucleophilic aromatic substitution of a nitro group with [¹⁸F]fluoride are well-established for nitropyridine precursors. mdpi.com This suggests a feasible pathway for the radiosynthesis of [¹⁸F]this compound derivatives. Such radiolabeled building blocks could then be incorporated into larger molecules of interest, such as peptides, proteins, or small molecule drugs, to create novel PET tracers for imaging a variety of biological targets. The development of ¹⁸F-labeled picolinic acid derivatives could be of particular interest for imaging metal ion concentrations or enzymatic activities in vivo.

Building Block for Multifunctional Ligands and Coordination Polymers

Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their diverse structures and potential applications in gas storage, separation, catalysis, and sensing. The design of the organic ligand is crucial in determining the topology and functionality of the resulting coordination polymer.

This compound, with its pyridine nitrogen and carboxylic acid group, possesses the necessary functionalities to act as a chelating or bridging ligand for a variety of metal ions. The additional fluoro and nitro substituents provide opportunities for post-synthetic modification of the coordination polymer, allowing for the introduction of new functional groups and the tuning of the material's properties. The use of multifunctional aromatic carboxylic acids as versatile building blocks for the hydrothermal design of coordination polymers is a well-established strategy. mdpi.com The ability of the pyridine and carboxylate groups to coordinate to metal centers, combined with the potential for further functionalization, makes this compound a promising candidate for the construction of novel multifunctional ligands and coordination polymers with tailored properties.

Application in the Synthesis of Molecular Probes for Mechanistic Chemical Biology

Molecular probes are essential tools in chemical biology for the study of biological processes in their native environment. These probes are designed to interact with specific biomolecules and report on their presence, activity, or localization through a detectable signal, such as fluorescence or a change in mass. The versatile chemical handles on this compound make it a suitable starting material for the synthesis of sophisticated molecular probes.

The carboxylic acid group can be used to attach reporter groups, such as fluorophores or affinity tags, while the rest of the molecule can be elaborated to create a recognition element that specifically targets a biomolecule of interest. The fluoro and nitro groups can be exploited to modulate the photophysical properties of a tethered fluorophore or to serve as reactive sites for covalent modification of the target biomolecule. The synthesis of such probes allows for the investigation of complex biological mechanisms at the molecular level.

Development of Ligands for Protein-Protein Interaction Modulation Studies

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. The development of small molecules that can modulate PPIs is a major goal in drug discovery. The rigid pyridine scaffold of this compound can serve as a template for the design of ligands that can either inhibit or stabilize specific PPIs.

By strategically elaborating the functional groups of this compound, it is possible to create molecules that present key pharmacophoric features in a spatially defined manner to interact with the interface of a PPI. For example, the carboxylic acid could mimic a key acidic residue, while other substituents could engage in hydrophobic or hydrogen bonding interactions with the protein surfaces. The development of libraries of compounds derived from this versatile scaffold could lead to the discovery of novel PPI modulators for therapeutic intervention.

Precursors for Bifunctional Compounds in Targeted Protein Degradation Research

Targeted protein degradation (TPD) is a novel therapeutic modality that utilizes bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of effective PROTACs requires versatile building blocks that allow for the systematic variation of the target-binding ligand, the E3 ligase ligand, and the linker. This compound, with its multiple points for chemical modification, represents a potential precursor for the synthesis of novel components of bifunctional degraders. The carboxylic acid can be used as a handle to attach the molecule to a linker, while the pyridine ring can be further functionalized to create a novel ligand for either the target protein or an E3 ligase. The ability to readily synthesize a variety of derivatives from this starting material could accelerate the discovery of new and effective protein degraders.

Conclusion and Future Perspectives in Chemical Research of 5 Fluoro 3 Nitropicolinic Acid

Synthesis of Novel Analogs with Tailored Reactivity

Future research could focus on the synthesis of novel analogs of 5-fluoro-3-nitropicolinic acid to modulate its chemical properties. The strategic placement of the fluorine and nitro groups on the picolinic acid scaffold provides a unique electronic environment. The electron-withdrawing nature of both substituents significantly influences the reactivity of the pyridine (B92270) ring and the acidity of the carboxylic acid.

Prospective synthetic modifications could include:

Substitution of the Fluoro Group: Replacing the fluorine with other halogens (Cl, Br, I) or pseudo-halogens to fine-tune the electronic and steric properties.

Modification of the Nitro Group: Reduction of the nitro group to an amine would yield 3-amino-5-fluoropicolinic acid, a versatile intermediate for further functionalization, such as diazotization or amide coupling reactions.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to esters, amides, or acid halides would create a library of compounds with varied reactivity and potential applications as building blocks in organic synthesis.